molecular formula C20H16N2O5 B6395602 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% CAS No. 1261925-24-9

5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95%

Cat. No. B6395602
CAS RN: 1261925-24-9
M. Wt: 364.4 g/mol
InChI Key: DJGYZWMNRSGTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid (5-HNA) is a compound with a wide range of biomedical applications due to its unique structure and properties. 5-HNA is a member of the nicotinic acid family, which is composed of compounds that contain a carboxylic acid group and a pyridine ring. This compound has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. In

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications due to its unique structure and properties. It has been used in biochemical studies to study the effects of various compounds on enzyme activity, as well as to study the binding of drugs to proteins. In physiological studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used to study the effects of various compounds on cell metabolism, as well as to study the effects of various compounds on cell growth and development. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been used in pharmacological studies to study the effects of various drugs on the body, as well as to study the effects of various drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the synthesis of nicotinic acid. Specifically, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is thought to bind to the enzyme nicotinamide adenine dinucleotide (NAD+) and inhibit its activity, thus preventing the production of nicotinic acid. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is thought to bind to the enzyme nicotinamide mononucleotide (NMN) and inhibit its activity, thus preventing the production of nicotinic acid.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of nicotinic acid, thus preventing the production of nicotinic acid. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to bind to proteins and inhibit their activity, thus preventing the binding of drugs to proteins. In physiological studies, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has been shown to have a variety of effects on cell metabolism, cell growth, and cell development.

Advantages and Limitations for Lab Experiments

5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage of using 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is that it can be easily synthesized in a three-step process. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is a relatively stable compound, which makes it ideal for long-term storage. On the other hand, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is a relatively expensive compound, which can be a limitation for some experiments. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% can be toxic if ingested, which can be a limitation for some experiments.

Future Directions

There are a variety of possible future directions for 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% research. One possible direction is to explore the effects of 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% on various diseases, such as cancer and neurodegenerative diseases. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to study the effects of various drugs on the body and the central nervous system. Additionally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to explore the effects of various compounds on enzyme activity and protein binding. Finally, 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% could be used to explore the effects of various compounds on cell metabolism, cell growth, and cell development.

Synthesis Methods

5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pyridine in the presence of a base such as sodium hydroxide. This reaction produces 4-chlorobenzoyl-2-amino-pyridine. In the second step, 4-chlorobenzoyl-2-amino-pyridine is reacted with aqueous sodium nitrite to form 5-(4-chlorobenzoyl-2-amino-pyridine)-2-hydroxynicotinic acid. Finally, the 5-(4-Cbz-Aminopheny)-2-hydroxynicotinic acid, 95% is extracted with ethyl acetate and purified by recrystallization.

properties

IUPAC Name

2-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-18-17(19(24)25)10-15(11-21-18)14-6-8-16(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYZWMNRSGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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